molecular formula C15H16Cl2N2O2S B2493975 N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 303786-95-0

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No. B2493975
CAS RN: 303786-95-0
M. Wt: 359.27
InChI Key: IUBWWXXGMGPYGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiazole compounds often involves condensation reactions, employing carbodiimide condensation catalysis for a convenient and fast method. These procedures are typically characterized by their efficiency in creating bond formations crucial for thiazole ring incorporation. For instance, novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives have been prepared using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole condensation catalysis (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of thiazole-containing compounds reveals significant insights into their reactivity and potential interactions. For example, the crystal structure of related molecules, such as 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, shows that the chlorophenyl ring is oriented at a slight angle with respect to the thiazole ring, facilitating specific intermolecular interactions and highlighting the importance of structural orientation in determining the compound's chemical behavior (Saravanan et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide can be inferred from studies on similar compounds, which often exhibit a range of reactions, including hydrogen bonding patterns and potential for bioactivity. For example, compounds like N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides have been explored for their antitumor activities, suggesting the thiazole ring's potential in contributing to biological activity (Wu et al., 2017).

properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O2S/c1-15(2,3)12-8-22-14(18-12)19-13(20)7-21-11-5-4-9(16)6-10(11)17/h4-6,8H,7H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBWWXXGMGPYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide

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